1-(5-Chlorobenzo[d]oxazol-2-yl)-N-methylmethanamine
Overview
Description
1-(5-Chlorobenzo[d]oxazol-2-yl)-N-methylmethanamine is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Scientific Research Applications
1-(5-Chlorobenzo[d]oxazol-2-yl)-N-methylmethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of materials with specific properties, such as polymers or dyes.
Mechanism of Action
Target of Action
The primary targets of 1-(5-Chlorobenzo[d]oxazol-2-yl)-N-methylmethanamine are the orexin-1 and orexin-2 receptors . These receptors are found in the brain and are involved in regulating sleep and wakefulness .
Mode of Action
This compound acts as a dual orexin receptor antagonist , meaning it blocks the action of orexins A and B, neuropeptides that promote wakefulness . By inhibiting these receptors, the compound reduces wakefulness and promotes sleep .
Biochemical Pathways
The compound affects the orexinergic system , which plays a crucial role in the promotion and maintenance of wakefulness . By blocking the orexin receptors, the compound disrupts the normal functioning of this system, leading to increased sleep .
Pharmacokinetics
It is known that the compound has good potency and improved pharmacokinetics compared to other orexin receptor antagonists
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of orexin receptors , leading to a decrease in wakefulness and an increase in sleep . This can have potential therapeutic benefits in the treatment of sleep disorders such as insomnia .
Future Directions
Benzoxazolinones, which include “(5-chloro-1,3-benzoxazol-2-yl)-N-methylmethanamine”, naturally occur in plants and play a role as defense compounds against bacteria, fungi, and insects . This suggests potential future directions in exploring the use of such compounds in antibacterial and antifungal applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chlorobenzo[d]oxazol-2-yl)-N-methylmethanamine typically involves the reaction of 5-chloro-2-aminobenzoxazole with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 5-chloro-2-aminobenzoxazole, formaldehyde, and methylamine.
Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol at a temperature range of 50-70°C.
Procedure: The starting materials are mixed in the solvent, and the reaction mixture is stirred for several hours. The progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
Isolation: The product is isolated by filtration or extraction, followed by purification using recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chlorobenzo[d]oxazol-2-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the benzoxazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Comparison with Similar Compounds
Similar Compounds
2,5-dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide: Another benzoxazole derivative with similar structural features.
S-(5-chloro-1,3-benzoxazol-2-yl)thiophene-2-carbothioate: A compound with a thiophene ring attached to the benzoxazole moiety.
Uniqueness
1-(5-Chlorobenzo[d]oxazol-2-yl)-N-methylmethanamine is unique due to its specific substitution pattern and the presence of the N-methylmethanamine group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(5-chloro-1,3-benzoxazol-2-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c1-11-5-9-12-7-4-6(10)2-3-8(7)13-9/h2-4,11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUDOEKMJVZXSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC2=C(O1)C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901268638 | |
Record name | 5-Chloro-N-methyl-2-benzoxazolemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901268638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017782-51-2 | |
Record name | 5-Chloro-N-methyl-2-benzoxazolemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-N-methyl-2-benzoxazolemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901268638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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